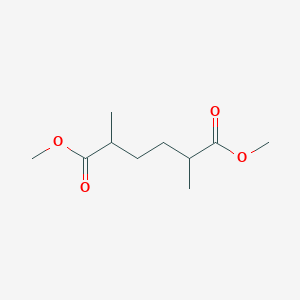
Dimethyl 2,5-dimethylhexanedioate
説明
Dimethyl 2,5-dimethylhexanedioate is a chemical compound with the molecular formula C10H18O4 . It is used in various applications including as a solvent for paint stripping and resins, a cleaner for polymeric residues, and a pigment dispersant .
Physical And Chemical Properties Analysis
Dimethyl 2,5-dimethylhexanedioate is a clear oily liquid . It has a specific gravity of 1.055 - 1.065 and is insoluble in water . It is soluble in miscible with alcohols, ether, and other common organic solvents .
科学的研究の応用
Metabolism Studies
Dimethyl 2,5-dimethylhexanedioate, also known as 2,5-dimethylhexane (2,5-DMH), has been studied for its metabolic pathways in organisms. For instance, in male Fischer 344 rats, the metabolism of 2,5-DMH involves the formation of various metabolites such as 2,5-dimethyl-1-hexanoic acid and dimethyl diols, as identified using techniques like gas chromatography (GC) and mass spectrometry (GC/MS) (Serve et al., 1991).
Synthesis from Biomass
This compound has been synthesized from biomass resources, demonstrating its potential in sustainable chemistry. A study highlighted its synthesis from biomass-derived dimethyl furane using a biphasic system with mineral acids as hydrolysis catalysts. This method achieved a high yield, showing the chemical's applicability in biofuel and medicinal chemistry sectors (Yueqin et al., 2016).
Chemical Reaction Studies
Dimethyl 2,5-dimethylhexanedioate has been used in chemical education to demonstrate specific reactions. For example, an experiment involved treating 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid to synthesize 2,5-dichloro-2,5-dimethylhexane, teaching students about the unimolecular nucleophilic substitution (SN1) reaction (Wagner & Marshall, 2010).
Combustion Chemistry
Its combustion properties have been investigated to understand the combustion behavior of iso-paraffinic molecular structures found in conventional and alternative fuels. A comprehensive study of 2,5-dimethylhexane's combustion under various conditions was conducted to understand fuel reactivity and develop a chemical kinetic model, contributing to the knowledge of fuel combustion dynamics (Sarathy et al., 2014).
Neurotoxicity Studies
Research has also been conducted on the neurotoxic effects of 2,5-dimethylhexanedione and its derivatives. For instance, studies on rats have shown that dimethyl substitution in 2,5-hexanedione can lead to accelerated pyrrole formation and protein crosslinking, providing insights into the neurotoxicity mechanisms of gamma-diketones (Anthony et al., 1983).
Thermal Safety Analysis
The thermal safety of derivatives like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane has been assessed using methods like differential scanning calorimetry. This research is crucial for understanding the thermal hazards associated with the storage and handling of such chemicals (Das & Shu, 2016).
Safety And Hazards
Dimethyl 2,5-dimethylhexanedioate should not be released into the environment . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
特性
IUPAC Name |
dimethyl 2,5-dimethylhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJHRVVZHAHRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409012 | |
| Record name | 1,6-dimethyl 2,5-dimethylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-dimethylhexanedioate | |
CAS RN |
19550-58-4 | |
| Record name | 1,6-Dimethyl 2,5-dimethylhexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-dimethyl 2,5-dimethylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-dimethyladipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




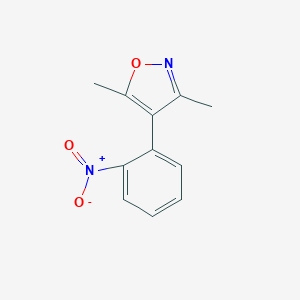
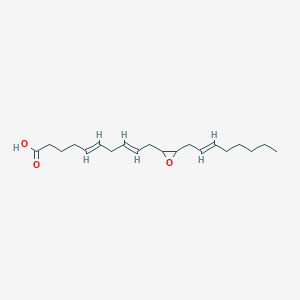

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)

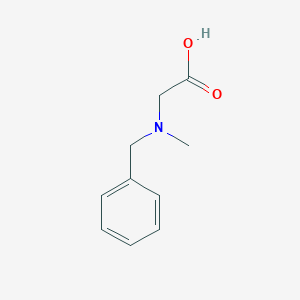

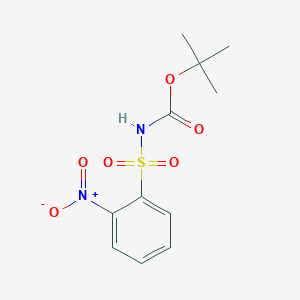

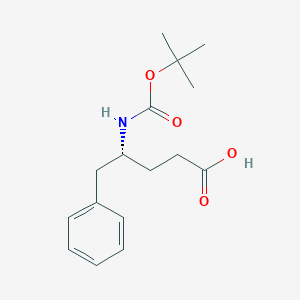
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)

